(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide is a complex organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective deuteration, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique isotopic composition makes it valuable in studies involving isotopic labeling and tracing.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. The presence of deuterium atoms can provide insights into reaction kinetics and pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may enhance the stability and efficacy of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its isotopic composition can improve the performance and durability of products.
Mechanism of Action
The mechanism of action of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered biological activity. This effect is often referred to as the kinetic isotope effect .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuteriobutanamide
- (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-3,3-bis(trideuteriomethyl)butanamide
Uniqueness
The uniqueness of (2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide lies in its specific isotopic composition, which can significantly impact its chemical and biological properties. This makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)11(13(16)19)17-10(12(15)18)9-7-5-4-6-8-9/h4-8,10-11,17H,1-3H3,(H2,15,18)(H2,16,19)/t10-,11+/m0/s1/i1D3,2D3,3D3 |
InChI Key |
DBAHXLNKHKWKIZ-HHZOMZRMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N)N[C@@H](C1=CC=CC=C1)C(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.